2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid
Overview
Description
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C13H14F3NO5 and its molecular weight is 321.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Peptide Modification
The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis for amino protection due to its stability and ease of removal under mild acidic conditions. Research by Bodanszky and Bodanszky (2009) highlights the selective removal of the Boc group, improving synthesis efficiency in the presence of other protective groups. This selectivity is enhanced by dilution with phenols, which also suppresses side reactions, demonstrating the compound's utility in the synthesis of complex peptides (Bodanszky & Bodanszky, 2009).
Solid-Phase Peptide Synthesis
Hammer et al. (2009) explored the use of 3-nitro-4-(N-protected aminomethyl)benzoic acids, protected by Boc, in solid-phase peptide synthesis (SPPS). This approach allows for the synthesis of C-terminal peptide amides under mild conditions, highlighting the compound's role in facilitating the generation of peptide libraries and therapeutics (Hammer, Albericio, Gera, & Bárány, 2009).
Organic Synthesis and Catalysis
The compound serves as a key intermediate in various organic syntheses, including the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, as described by Koseki, Yamada, and Usuki (2011). This work demonstrates its application in generating complex organic molecules, furthering the development of pharmaceuticals and materials science (Koseki, Yamada, & Usuki, 2011).
Peptide Bond Formation and Protection
N-tert-Butoxycarbonylation of amines, as explored by Heydari et al. (2007), showcases an efficient and environmentally friendly method for amine protection. This technique is pivotal in peptide bond formation, ensuring the stability and purity of peptides for therapeutic applications (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Crystallography and Material Science
In the realm of crystallography and magnetism, Baskett and Lahti (2005) investigated 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative of the compound . Their study into its solid-state structure and magnetic properties opens avenues for its application in material science, particularly in the development of novel magnetic materials (Baskett & Lahti, 2005).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . They interact with their targets by forming bonds and inducing changes in the target molecules.
Biochemical Pathways
Based on its structural similarity to other tert-butyloxycarbonyl-protected amino acids, it may be involved in peptide synthesis pathways .
Biochemical Analysis
Biochemical Properties
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group is commonly used to protect amines from unwanted reactions, allowing for selective transformations of other functional groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and preventing its participation in side reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protecting group. By shielding the amino group, it influences cell signaling pathways and gene expression by preventing the formation of unwanted by-products during peptide synthesis. This compound can also affect cellular metabolism by altering the availability of free amino groups, which are essential for various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with the amino group. This linkage is resistant to hydrolysis under mild conditions, ensuring the protection of the amino group during subsequent reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates the cleavage of the carbamate bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is crucial for its effectiveness as a protecting group. Over time, this compound remains stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that the compound maintains its protective function for extended periods, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it may exhibit adverse effects, such as inhibition of enzyme activity and disruption of normal cellular functions. Threshold effects have been observed, where the protective function is lost beyond a certain concentration, leading to incomplete peptide synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions. The compound’s involvement in these pathways ensures the selective protection and subsequent release of amino groups, allowing for controlled peptide synthesis .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments. Binding proteins may also play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the endoplasmic reticulum, where peptide synthesis occurs .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINHAOLKZFJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150666 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561304-40-3 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561304-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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